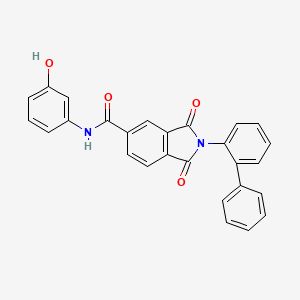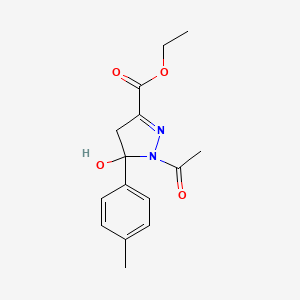![molecular formula C21H15N5O4 B3874802 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B3874802.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]
Descripción general
Descripción
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone], also known as HPPH, is a chemical compound that has shown potential in the field of scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
Mecanismo De Acción
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] works by generating reactive oxygen species when exposed to light, which can cause cell death. The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] involves the absorption of light by the compound, which leads to the formation of singlet oxygen and other reactive oxygen species. These reactive oxygen species can damage cellular components, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has low toxicity and can selectively target cancer cells. 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has several advantages for use in laboratory experiments, including its low toxicity and ability to selectively target cancer cells. However, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has limitations, including its dependence on light for activation and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]. One potential direction is the development of new synthesis methods for 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone], which could improve the yield and purity of the compound. Another direction is the optimization of the conditions for photodynamic therapy using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone], including the light dose and timing of treatment. Additionally, further studies are needed to investigate the potential of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] as a diagnostic tool for cancer detection.
Aplicaciones Científicas De Investigación
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has been studied extensively in scientific research, particularly in the field of cancer research. Studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Photodynamic therapy involves the use of light and a photosensitizer to destroy cancer cells. 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] has also been studied for its potential as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-12-8-15(9-13-18)22-23-20-19(14-6-10-17(11-7-14)26(29)30)24-25(21(20)28)16-4-2-1-3-5-16/h1-13,24,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWUVYUSDTXFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3874751.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)
![N'-[3-(hydroxyimino)-1,3-dihydro-2H-indol-2-ylidene]benzohydrazide](/img/structure/B3874771.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone]](/img/structure/B3874795.png)
![N-(1-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3874811.png)

![4-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzamide](/img/structure/B3874819.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B3874821.png)
![7-oxo-8-propyltricyclo[4.4.0.0~3,8~]dec-1-yl acetate](/img/structure/B3874822.png)
![3-(4-nitrophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B3874825.png)